molecular formula C12H16F3NO3 B14013924 ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

Cat. No.: B14013924
M. Wt: 279.26 g/mol
InChI Key: FCYPINHJDOBNFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with piperidine derivatives under specific conditions. One common method includes the use of a catalytic amount of triethylamine (NEt3) in ethanol at room temperature . The reaction yields the desired product along with other potential by-products depending on the substrates and solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted piperidines and alcohol derivatives .

Scientific Research Applications

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring and a trifluoromethyl ketone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h5,8-9H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPINHJDOBNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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